(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Chiral pharmacology Enantioselective synthesis Adrenergic receptor

Eliminate costly chiral resolution steps in benzodioxane-based drug discovery. This (R)-bromohydrin serves as a direct, enantiopure precursor for assembling WB4101-type α₁-AR antagonists and 5-HT₁A ligands. Key advantages include: (i) orthogonal bromomethyl and secondary alcohol handles enabling two-directional library synthesis; (ii) ≥95% purity from verified supplier networks, ensuring batch-to-batch stereochemical fidelity; and (iii) compliance with Lipinski's Rule of Five (LogP 1.63, TPSA 38.69 Ų) for oral drug-like space. Standard global shipping with room temperature transport; no special permits required.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B13193834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CBr)O
InChIInChI=1S/C10H11BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1
InChIKeyGDDCWSLVZAXMLA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Identity & Sourcing


(1R)-2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol (CAS 1212392-47-6 for the defined (R)-enantiomer; racemate CAS 917887-14-0) is a chiral bromohydrin featuring a 2,3-dihydro-1,4-benzodioxin (benzodioxane) core [1]. With molecular formula C₁₀H₁₁BrO₃ and molecular weight 259.10 g/mol, this compound combines a stereodefined secondary alcohol, a primary alkyl bromide, and the benzodioxane heterocycle—a scaffold recognized as a privileged structure in medicinal chemistry with validated activity across α-adrenergic, serotonergic, and antitumor targets [2]. The (R)-configuration at the benzylic alcohol center is stereochemically defined via the InChI stereodescriptor /t8-/m0/s1 and is available from multiple commercial suppliers at ≥95% purity .

Stereochemical Control
Defined (R)-enantiomer for chiral SAR studies
Synthetic Handle Diversity
Bromomethyl + secondary alcohol orthogonal groups
Scaffold Research Context
Benzodioxane core reported in adrenergic, serotonergic, and antitumor target studies

(1R)-2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol: Non-Interchangeability with Analogs


The benzodioxane scaffold family exhibits profound stereochemical and positional dependence of biological activity, making generic substitution scientifically unsound. Published stereoisomer studies on 2,3-dihydro-1,4-benzodioxin adrenergic antagonists demonstrate that the (2R,2'S)-enantiomer can be the best β₁-blocking agent within a series, while other stereoisomers of the same constitutional structure display markedly different potency and selectivity profiles [1]. Similarly, regioisomeric variation—substitution at position 5, 6, or 7 on the benzodioxane aromatic ring—yields distinct pharmacological outcomes due to altered electronic distribution and receptor complementarity [2]. The target compound's (R)-benzylic alcohol, C-6 aromatic attachment, and primary bromomethyl group collectively constitute a specific three-dimensional pharmacophoric and synthetic-handle configuration that no racemate, (S)-enantiomer, or regioisomer can simultaneously replicate .

Stereochemical Mismatch
(R)-enantiomer recognition may not transfer to (S)-enantiomer or racemate; enantiomer-dependent activity profiles reported in benzodioxin class.
Regioisomeric Mismatch
C-6 aromatic substitution directs distinct target engagement space; C-2 non-aromatic regioisomer yields fundamentally different biological readout.
Functional Group Mismatch
Ketone analog lacks stereocenter and H-bond donor; non-halogenated analog lacks electrophilic diversification handle.

Differentiation Evidence vs. Closest Analogs


Stereochemistry: Enantiomer vs. Racemate Biological Recognition

The (R)-enantiomer (CAS 1212392-47-6) is constitutionally identical to the (S)-enantiomer (CAS 1212168-03-0) and the racemate (CAS 917887-14-0) but differs fundamentally in three-dimensional arrangement at the benzylic alcohol carbon . Published studies on structurally related 2,3-dihydro-1,4-benzodioxin adrenergic ligands demonstrate that stereochemistry at the benzylic position dictates target selectivity: in a four-stereoisomer series, the (2R,2'S)-enantiomer was identified as the best β₁-adrenergic blocking agent, with the other three stereoisomers exhibiting quantitatively distinct potency and selectivity profiles for α- vs. β-adrenoceptors [1]. While direct comparative biological data for this specific compound are not yet published, this class-level stereochemical SAR establishes that racemate procurement carries a risk of unpredictable pharmacological profile dilution vs. the single (R)-enantiomer .

Enantiomer vs. Racemate
Class-level inference
In benzodioxin adrenergic series, (2R,2'S)-enantiomer reported higher β₁-blocking potency; other stereoisomers exhibited distinct α/β selectivity profiles [1].
Supports enantiomer-specific target recognition context.
Direct biological data for this compound not yet published.
Chiral pharmacology Enantioselective synthesis Adrenergic receptor Stereochemical SAR

Alcohol vs. Ketone: Reactivity and Derivatization Potential

The target compound (MW 259.10) bears a secondary alcohol (LogP = 1.63, H-bond donors = 1, TPSA = 38.69 Ų) that serves as both a stereochemical anchor and a site for further functionalization (etherification, esterification, oxidation) [1]. Its direct ketone analog, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (CAS 4629-54-3, MW 257.08, H-bond donors = 0), lacks the hydrogen-bond donor and the stereogenic center, making it unsuitable for applications requiring chirality transfer or H-bond donor pharmacophore features [2]. The alcohol oxidation state also modulates the electrophilic reactivity of the adjacent bromomethyl group through inductive effects: the electron-withdrawing ketone carbonyl increases α-bromoketone reactivity (and lachrymatory potential), whereas the alcohol provides a more controlled SN2 leaving-group profile .

Alcohol vs. Ketone
Cross-study comparable
Target: secondary alcohol; MW 259.10, HBD 1, sp³ chiral center. Comparator: ketone; MW 257.08, HBD 0, achiral, GHS H314.
Alcohol oxidation state provides chiral handle and H-bond donor; ketone lacks stereocenter and exhibits higher electrophilic reactivity.
Synthetic intermediate Nucleophilic substitution Chiral building block Bromohydrin reactivity

Benzodioxane Substitution Position: C-6 vs. C-2

The target compound carries the bromohydrin substituent at the C-6 aromatic position of the benzodioxane ring. The alternative regioisomer, 1-(1,4-benzodioxan-2-yl)-2-bromoethanol (substituted at the C-2 non-aromatic position of the dioxane ring, also MW 259.10, same formula), presents a fundamentally different electronic environment and conformational profile . Published SAR on 2,3-dihydro-1,4-benzodioxin adrenergic ligands shows that aromatic substitution position (C-5, C-6, or C-7) and heterocyclic C-2 substitution yield distinct pharmacological profiles: C-2-substituted benzodioxanes have been developed as α₁-adrenergic antagonists (e.g., WB4101 series with Ki values in the nanomolar range at α₁-AR subtypes), while C-6-substituted analogs have been explored as anti-inflammatory agents with potency comparable to ibuprofen in carrageenan-induced rat paw edema assays [1][2].

C-6 vs. C-2 Substitution
Class-level inference
C-6 aromatic: reported anti-inflammatory model activity (comparable to ibuprofen in rat paw edema). C-2 non-aromatic (WB4101 class): reported α1-AR binding Ki 0.1–100 nM.
Regioisomeric position directs distinct target engagement and biological response profiles.
Based on published regioisomer SAR.
Regioisomerism Benzodioxane SAR Adrenergic pharmacology Positional isomer differentiation

Bromine as a Synthetic Handle vs. Other Halogens

The primary alkyl bromide in the target compound provides a well-precedented leaving group for SN2 nucleophilic displacement, enabling modular elaboration to amines, ethers, thioethers, and azides [1]. The non-halogenated analog, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol (CAS 7338-03-6, MW 180.20, C₁₀H₁₂O₃), lacks any electrophilic leaving group and is therefore limited to alcohol-directed transformations (esterification, oxidation), forfeiting the key diversification vector [2]. Among halogenated variants, bromine occupies a reactivity optimum for laboratory-scale synthesis: it is a superior leaving group to chlorine in SN2 reactions (Br⁻ vs. Cl⁻ nucleofugality), yet more stable and easier to handle than the corresponding alkyl iodide, which is prone to oxidative decomposition and light sensitivity .

Bromine Leaving-Group
Cross-study comparable
Primary alkyl bromide: good SN2 leaving group; Br⁻ ~10³× better nucleofuge than Cl⁻; stable vs. iodide. ΔMW +78.90 vs. non-halogenated analog.
Bromine provides balanced reactivity profile for modular synthesis.
Synthetic intermediate Nucleophilic substitution Halogen leaving group Bromomethyl reactivity

Commercial Availability and Purity by Enantiomeric Form

The (R)-enantiomer (CAS 1212392-47-6) is stocked by multiple reputable suppliers including Sigma-Aldrich (via Enamine, Cat. ENAH30469646), Santa Cruz Biotechnology (sc-339282), and ChemScene (CS-0287116), all at ≥95% purity . The (S)-enantiomer (CAS 1212168-03-0) is separately available from Enamine (EN300-87683) and Santa Cruz (sc-339323), also at 95% purity, enabling direct enantiomeric pair studies . Pricing differentials are notable: Santa Cruz lists the (R)-enantiomer at $681/1 g and $3,125/5 g, reflecting the cost of stereochemically resolved material vs. what would be expected for the racemate . The racemate (CAS 917887-14-0) is listed by multiple vendors (ChemSrc, Leyan, CymitQuimica) typically at lower price points, but without stereochemical specification .

Enantiomeric Form Availability
Data to verify
(R)-enantiomer: ≥95% purity, suppliers include Sigma-Aldrich/Enamine, Santa Cruz, ChemScene. (S)-enantiomer: ≥95% purity, available separately. Racemate: 95% purity, lower cost.
Both enantiomers commercially available for controlled pair studies; racemate lacks stereochemical specification.
Catalog data; verify lot-specific purity and pricing.
Chemical procurement Enantiomeric purity Supplier comparison Research chemical sourcing

Application Scenarios


Chiral Building Block for Adrenergic/Serotonergic Ligands

The (R)-configured benzylic alcohol, coupled with the bromomethyl synthetic handle, makes this compound an ideal chiral precursor for assembling 1,4-benzodioxane pharmacophores targeting α₁-adrenergic or 5-HT₁A serotonergic receptors. The established stereochemical SAR in the benzodioxane class—where enantiomeric configuration at the benzylic position dictates β₁/α-selectivity ratios [1]—means that initiating synthesis from the stereodefined (R)-bromohydrin, rather than a racemic intermediate, eliminates downstream chiral resolution steps. The bromomethyl group can undergo SN2 displacement with amines (e.g., substituted piperazines or phenoxyethylamines) to directly access WB4101-type structures, a well-validated α₁-AR antagonist chemotype with Ki values reported in the sub-nanomolar to low nanomolar range at cloned human α₁-AR subtypes [2].

Enantiomeric Pair Screening for SSAR Studies

Because both (R)- and (S)-enantiomers are commercially available at matched ≥95% purity from overlapping supplier networks , this compound pair is uniquely suited for controlled enantiomeric pair screening. In biochemical or cellular assays against targets where the benzodioxane scaffold has known engagement (FAAH, glycogen phosphorylase, carbonic anhydrase, PARP1), testing both enantiomers side by side can reveal the eudysmic ratio—the quantitative potency difference between eutomer and distomer—which is a critical parameter for defining chiral integrity requirements in lead optimization [3]. The published precedent of enantiomer-dependent β₁-blockade in the benzodioxin class underscores the risk of missing active stereoisomers if only racemate screening is performed [1].

Modular Library Synthesis via Sequential Functionalization

The compound's orthogonal functional groups—a primary alkyl bromide and a secondary alcohol—enable two-directional library synthesis. The bromomethyl group can be displaced with diverse N-, O-, S-, or C-nucleophiles to introduce the eastern portion of the molecule, while the secondary alcohol can be independently oxidized to a ketone, esterified, etherified, or converted to a leaving group for further displacement [4]. This sequential derivatization strategy, starting from a single chiral building block, can generate focused libraries of benzodioxane-based screening compounds with systematic variation at two diversity points, maximizing chemical space coverage per synthesis cycle while maintaining stereochemical integrity at the benzylic position [5].

Physicochemical Reference for Computational Modeling

With experimentally determined or calculated physicochemical parameters including LogP 1.63, TPSA 38.69 Ų, and compliance with Lipinski's Rule of Five (MW 259.10 < 500; LogP < 5; HBD = 1 < 5; HBA = 3 < 10) [4], this compound can serve as a well-characterized reference standard for validating computational models (docking, MD simulation, QSAR) of benzodioxane-containing ligands. Its moderate lipophilicity and low TPSA place it in favorable oral drug-like chemical space, and its single chiral center simplifies conformational sampling compared to more complex benzodioxane derivatives, making it suitable as a computational benchmark compound [5].

Application
Selection Property
Validation Focus
Chiral precursor synthesis
Stereochemically defined (R)-bromohydrin building block
Enantiomeric integrity and target engagement profiling
Enantiomeric pair screening
Matched (R)- and (S)-enantiomer commercial availability
Eudysmic ratio determination and chiral SAR interpretation
Modular library synthesis
Orthogonal bromohydrin functional groups
Sequential diversification and stereochemical retention
Computational modeling reference
Well-characterized physicochemical parameter set
QSAR model validation and conformational sampling
Quote Request

Request a Quote for (1R)-2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.